Triglu-5-formyl-tetrahydrofolate Triglu-5-formyl-tetrahydrofolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14484144
InChI: InChI=1S/C30H37N9O13/c31-30-37-24-23(26(46)38-30)39(13-40)16(12-33-24)11-32-15-3-1-14(2-4-15)25(45)36-19(29(51)52)6-9-21(42)34-17(27(47)48)5-8-20(41)35-18(28(49)50)7-10-22(43)44/h1-4,13,16-19,32H,5-12H2,(H,34,42)(H,35,41)(H,36,45)(H,43,44)(H,47,48)(H,49,50)(H,51,52)(H4,31,33,37,38,46)/t16-,17-,18-,19-/m0/s1
SMILES:
Molecular Formula: C30H37N9O13
Molecular Weight: 731.7 g/mol

Triglu-5-formyl-tetrahydrofolate

CAS No.:

Cat. No.: VC14484144

Molecular Formula: C30H37N9O13

Molecular Weight: 731.7 g/mol

* For research use only. Not for human or veterinary use.

Triglu-5-formyl-tetrahydrofolate -

Specification

Molecular Formula C30H37N9O13
Molecular Weight 731.7 g/mol
IUPAC Name (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C30H37N9O13/c31-30-37-24-23(26(46)38-30)39(13-40)16(12-33-24)11-32-15-3-1-14(2-4-15)25(45)36-19(29(51)52)6-9-21(42)34-17(27(47)48)5-8-20(41)35-18(28(49)50)7-10-22(43)44/h1-4,13,16-19,32H,5-12H2,(H,34,42)(H,35,41)(H,36,45)(H,43,44)(H,47,48)(H,49,50)(H,51,52)(H4,31,33,37,38,46)/t16-,17-,18-,19-/m0/s1
Standard InChI Key ZLOMJLIQXBKNHU-VJANTYMQSA-N
Isomeric SMILES C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Triglu-5-formyl-tetrahydrofolate is a triply glutamylated form of 5-formyl-THF, with a molecular formula C₃₀H₃₇N₉O₁₃ and a molecular weight of 731.7 g/mol . Its structure includes:

  • A pteridine ring with a 5-formyl group and 2-amino substituent.

  • A p-aminobenzoic acid (PABA) moiety linked via a methylene bridge.

  • Three γ-linked glutamate residues attached to the PABA backbone.

Key synonyms include 5-CHO-H₄PteGlu₃, DB02067, and BDBM288 .

PropertyValueSource
Molecular FormulaC₃₀H₃₇N₉O₁₃
Molecular Weight731.7 g/mol
CAS NumberNot explicitly listed
Stereochemistry4 defined stereocenters

Structural Features

The compound’s polyglutamate tail facilitates interactions with positively charged regions on enzymes, such as lysine residues, enhancing substrate retention and catalytic efficiency . The formyl group at position N5 participates in one-carbon transfer reactions, while the PABA moiety anchors the molecule to folate-binding proteins .

Biochemical Role in One-Carbon Metabolism

Enzymatic Interactions

Triglu-5-formyl-tetrahydrofolate serves as a substrate for serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine and 5,10-methylene-THF. Polyglutamylation increases binding affinity to SHMT by 3–5-fold compared to monoglutamylated forms .

Key Enzyme Interactions:

EnzymeFunctionInteractionSource
SHMTSerine → Glycine + 5,10-methylene-THFHigher binding affinity, slower kinetics
DHFR-TS1Dihydrofolate reduction and thymidylate synthesisCompetitive inhibition (IC₅₀: ~10 μM)
Glutamine SynthetaseGlutamine biosynthesisCompetitive inhibition (E330 residue)

Feedback Regulation

5-Formyl-THF derivatives, including triglu forms, inhibit dihydrofolate reductase-thymidylate synthase (DHFR-TS) and glutamine synthetase, linking folate metabolism to nitrogen assimilation. In Arabidopsis, 5-F-THF binds to AtGLN1;4, disrupting ATP binding and glutamine production .

Structural Insights from Crystallography

Binding to Serine Hydroxymethyltransferase

Crystal structures of SHMT complexes reveal distinct interactions with polyglutamylated folates:

Structural Comparison:

FeatureRabbit SHMT (1LS3) Soybean SHMT8 (8TQF)
Resolution2.7 Å1.7 Å
Loop ConformationPartially disorderedOrdered, closed conformation
Polyglutamate InteractionsWeak hydrogen bondsMultiple enzyme-ligand contacts

Electrostatic Surface Interactions

The polyglutamate tail aligns with a positively charged patch on the SHMT tetramer surface (spanning chains A and D), suggesting a conserved mechanism for polyglutamate recognition in plants and mammals .

Kinetic and Thermodynamic Properties

Binding Affinity and Kinetics

ParameterTriglu-5-formyl-THFMonoglu-5-formyl-THFSource
Kd (SHMT)~0.5 μM~1.5 μM
On-rate (k₁)Slower (time-dependent binding)Faster
Off-rate (k₋₁)Slower (tighter binding)Faster

Triglu-5-formyl-THF exhibits slow-tight binding kinetics, characterized by a prolonged enzyme-ligand complex formation and dissociation time .

Thermal Stability

Thermal shift assays (TSA) show that binding to SHMT8 increases the melting temperature (Tm) by 2–4°C compared to ligand-free enzyme, indicating enhanced structural stabilization .

Clinical and Pharmacological Relevance

Drug Interactions

Triglu-5-formyl-tetrahydrofolate influences the efficacy or toxicity of several drugs:

DrugInteractionMechanismSource
CapecitabineIncreased adverse effectsEnhanced folate metabolism
CarbamazepineReduced serum concentrationInduction of folate catabolism
CycloguanilReduced antimalarial efficacyCompetition for SHMT binding

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